Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-
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Overview
Description
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is a chemical compound with the molecular formula C13H20ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, a chloroacetyl group, and a diethylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- can be achieved through several methods. One common approach involves the reaction of 4-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with diethylamine to form the final product. The reaction conditions typically involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve mild temperatures and the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amide or chloroacetyl groups.
Scientific Research Applications
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The diethylaminoethyl side chain enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 4-[(chloroacetyl)amino]-N-[2-(dimethylamino)ethyl]-
- Benzamide, 4-[(chloroacetyl)amino]-N-[2-(methylamino)ethyl]-
- Benzamide, 4-[(chloroacetyl)amino]-N-[2-(ethylamino)ethyl]-
Uniqueness
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl side chain enhances its solubility and membrane permeability, making it more effective in biological applications compared to its analogs .
Properties
CAS No. |
86820-15-7 |
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Molecular Formula |
C15H22ClN3O2 |
Molecular Weight |
311.81 g/mol |
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-19(4-2)10-9-17-15(21)12-5-7-13(8-6-12)18-14(20)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,21)(H,18,20) |
InChI Key |
YLRVRNVXMJXROY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Origin of Product |
United States |
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